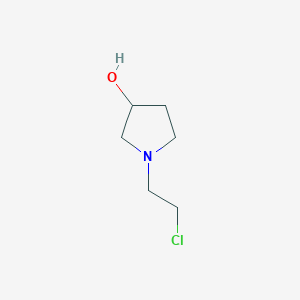
Octanamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octanamidine is a chemical compound with the molecular formula C_8H_19N_3. It is a member of the amidine family, characterized by the presence of a functional group with the general structure R-C(=NH)-NH_2. This compound is known for its antimicrobial properties and is used in various applications, including medicine and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of octanamidine typically involves the reaction of octanoyl chloride with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired amidine product. The general reaction can be represented as follows:
[ \text{C}8\text{H}{17}\text{COCl} + \text{NH}_3 \rightarrow \text{C}8\text{H}{17}\text{C(=NH)NH}_2 + \text{HCl} ]
In this reaction, octanoyl chloride reacts with ammonia to form this compound and hydrochloric acid as a byproduct. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize impurities. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Octanamidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of this compound can lead to the formation of primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2). The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used. The reaction is usually performed in an inert solvent like tetrahydrofuran (THF) under anhydrous conditions.
Substitution: Nucleophiles such as halides, alkoxides, or thiolates can be used in substitution reactions. The reaction conditions vary depending on the nucleophile and desired product.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amidines with various functional groups.
科学的研究の応用
Octanamidine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its antimicrobial properties and potential use as an antiseptic agent.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and antifungal treatments.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
作用機序
The mechanism of action of octanamidine involves its interaction with microbial cell membranes. This compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This non-specific mode of action makes it effective against a broad spectrum of microorganisms, including bacteria and fungi. The compound does not target specific metabolic pathways or proteins, reducing the likelihood of resistance development.
類似化合物との比較
Octanamidine can be compared with other similar compounds, such as:
Hexamidine: Another amidine compound with antimicrobial properties. Hexamidine is used in topical antiseptics and disinfectants.
Pentamidine: A diamidine compound used as an antiprotozoal agent. It is effective against certain parasitic infections.
Propamidine: Similar to pentamidine, propamidine is used as an antimicrobial agent in eye drops and wound dressings.
Uniqueness of this compound: this compound’s unique structure and broad-spectrum antimicrobial activity make it a valuable compound in various applications. Its non-specific mode of action and low likelihood of resistance development further enhance its utility in medical and industrial settings.
特性
CAS番号 |
57536-05-7 |
|---|---|
分子式 |
C8H18N2 |
分子量 |
142.24 g/mol |
IUPAC名 |
octanimidamide |
InChI |
InChI=1S/C8H18N2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H3,9,10) |
InChIキー |
DCSZNUYIFQSWQW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-1-{(S)-2-[DI(1-Naphthyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine](/img/structure/B12436155.png)
![3-Oxa-6-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate](/img/structure/B12436172.png)
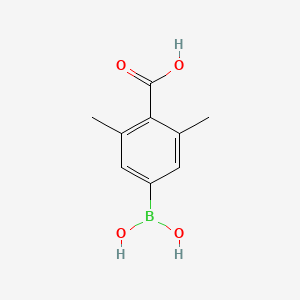
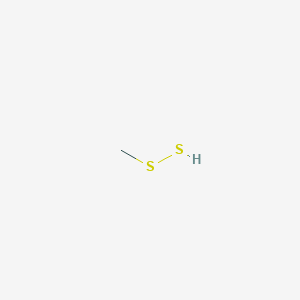
![3-(4-Chloro-3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12436207.png)
![1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine](/img/structure/B12436214.png)
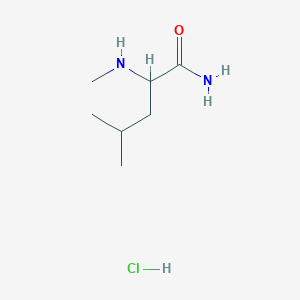
![4-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B12436227.png)
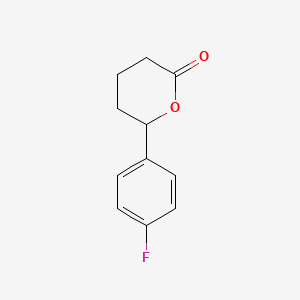

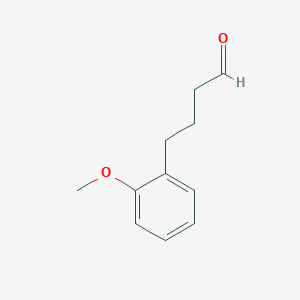

![3,6-Dioxabicyclo[3.1.0]hexane, 2H-1-benzopyran-2-one deriv.](/img/structure/B12436248.png)
